molecular formula C11H19KO2 B1604377 potassium 2,2,6,6-tetramethylheptane-3,5-dione CAS No. 22441-14-1

potassium 2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B1604377
CAS No.: 22441-14-1
M. Wt: 222.37 g/mol
InChI Key: DUVXSNNQWZFKOY-UHFFFAOYSA-N
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Description

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound known for its unique structure and reactivity It is a derivative of 2,2,6,6-tetramethyl-3,5-heptanedione, a β-diketone, which is known for its ability to form stable complexes with various metal ions

Properties

CAS No.

22441-14-1

Molecular Formula

C11H19KO2

Molecular Weight

222.37 g/mol

IUPAC Name

potassium 2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/C11H19O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1

InChI Key

DUVXSNNQWZFKOY-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[K+]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[K+]

Other CAS No.

22441-14-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a potassium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as dimethylformamide (DMF) and then add potassium tert-butoxide. The reaction mixture is stirred at an elevated temperature, usually around 50°C, until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide follows similar principles but is optimized for larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various metal salts can be used to replace the potassium ion, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide involves its ability to form stable complexes with metal ions. The β-diketone structure allows it to chelate metal ions, forming stable five-membered rings. This chelation process is crucial for its reactivity and applications in various fields. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is unique due to its potassium ion, which imparts specific reactivity and properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications .

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